![molecular formula C21H23N3O5S B2882012 4-oxo-3-propyl-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide CAS No. 403728-31-4](/img/structure/B2882012.png)
4-oxo-3-propyl-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide
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Description
4-oxo-3-propyl-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
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Scientific Research Applications
Antifolate Inhibitors and Antitumor Agents
Research on compounds structurally similar to 4-oxo-3-propyl-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide has shown potential applications as antifolate inhibitors of thymidylate synthase (TS), which play a crucial role in the synthesis of thymidine, a nucleotide necessary for DNA replication. These compounds, particularly 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, have been synthesized and evaluated for their antitumor and antibacterial properties. Analogues with specific substituents demonstrated significant potency against human TS, suggesting their potential as antitumor agents (Gangjee et al., 1996).
Synthesis of Amino- and Sulfanyl-Derivatives
Another study focused on the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, highlighting the versatility of palladium-catalyzed Buchwald–Hartwig coupling reactions. These compounds, particularly those with significant anticancer activity, underscore the potential of 4-oxo-3-propyl-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide analogues in the development of new therapeutic agents (Nowak et al., 2015).
Anti-HIV Integrase Evaluation
The design and synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives have also been explored for their potential to inhibit HIV integrase, a key enzyme in the HIV replication cycle. This research suggests that the structural framework of 4-oxo-3-propyl-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide and its derivatives could be beneficial in developing new antiviral drugs (Xu et al., 2009).
Chemiluminescence Applications
Compounds with sulfanyl-substitutions, similar to the core structure of 4-oxo-3-propyl-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide, have been synthesized and their base-induced chemiluminescence explored. These studies offer insights into the potential use of such compounds in analytical chemistry and bioimaging applications, highlighting their stability and light-emitting properties upon decomposition (Watanabe et al., 2010).
properties
IUPAC Name |
4-oxo-3-propyl-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-5-8-24-20(26)14-7-6-12(9-15(14)23-21(24)30)19(25)22-13-10-16(27-2)18(29-4)17(11-13)28-3/h6-7,9-11H,5,8H2,1-4H3,(H,22,25)(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILWGNUWTPJYDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-3-propyl-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide |
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